molecular formula C13H14N2O2S B2368010 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide CAS No. 315240-56-3

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2368010
CAS No.: 315240-56-3
M. Wt: 262.33
InChI Key: DYRBRSZERJUHDB-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide is not available in the literature I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting 4-(propan-2-yloxy)benzoic acid with thioamide under cyclization conditions to form the 1,3-thiazole ring.

    Amidation: The final step involves the amidation of the thiazole-substituted benzoic acid with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yloxy)benzoic acid
  • N-(1,3-thiazol-2-yl)benzamide
  • 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)aniline

Uniqueness

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both the propan-2-yloxy group and the 1,3-thiazol-2-yl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-propan-2-yloxy-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9(2)17-11-5-3-10(4-6-11)12(16)15-13-14-7-8-18-13/h3-9H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRBRSZERJUHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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